

# Spectroscopic Characterization of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B1395978

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## Introduction

**(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid** is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine core, an ethoxycarbonyl group, and a boronic acid moiety, making it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise structural confirmation and purity assessment of this reagent are paramount for the reproducibility and success of subsequent synthetic steps.

This guide provides a comprehensive technical overview of the analytical methodologies required to fully characterize **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid**. As a Senior Application Scientist, the narrative moves beyond simple data reporting to explain the causality behind experimental choices and data interpretation. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting a framework for the logical, multi-technique validation of the molecule's identity and integrity.

## Molecular Structure and Spectroscopic Blueprint

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—the substituted pyridine ring, the ethyl ester, and the boronic acid—each possess unique spectroscopic signatures that will be interrogated by different analytical techniques.

- **Pyridine Ring:** The aromatic system will produce characteristic signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, with chemical shifts influenced by the positions of the nitrogen atom and the two substituents.
- **Ethoxycarbonyl Group:** This group will be readily identifiable by the ethyl ( $-\text{CH}_2\text{CH}_3$ ) pattern in the  $^1\text{H}$  NMR spectrum, a distinct carbonyl ( $\text{C}=\text{O}$ ) signal in the  $^{13}\text{C}$  NMR and IR spectra, and C-O stretches in the IR spectrum.
- **Boronic Acid Group:** The  $\text{B}(\text{OH})_2$  moiety presents unique characteristics. Its acidic protons can be observed in  $^1\text{H}$  NMR, though they are often broad and their position is solvent-dependent. The B-O bonds will have characteristic stretches in the IR spectrum. A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers, a phenomenon that must be anticipated during analysis.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for unambiguous structural confirmation.

### $^1\text{H}$ NMR Spectroscopy

**Causality of Experimental Choice:**  $^1\text{H}$  NMR provides detailed information on the number of different types of protons, their electronic environments, and their proximity to one another. For this molecule, it is used to confirm the substitution pattern of the pyridine ring and verify the presence of the ethoxycarbonyl group.

**Predicted Spectral Data:** Based on established chemical shift principles and data from analogous structures like substituted pyridines and ethyl esters, the following proton signals are expected, typically in a solvent like  $\text{DMSO}-d_6$ .<sup>[3][4][5][6]</sup>

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Rationale
Pyridine H-2	~9.0 - 9.2	Singlet (s) or narrow triplet	1H	Deshielded by adjacent nitrogen and proximity to two electron-withdrawing groups.
Pyridine H-4	~8.7 - 8.9	Singlet (s) or narrow triplet	1H	Deshielded by adjacent nitrogen and influenced by the ester group.
Pyridine H-6	~8.5 - 8.7	Singlet (s) or narrow triplet	1H	Influenced by both the boronic acid and the ring nitrogen.
B(OH) <sub>2</sub>	~8.3 - 8.5	Broad Singlet (br s)	2H	Acidic protons, often exchange with water in the solvent; position and intensity can vary. <sup>[7]</sup>
-OCH <sub>2</sub> CH <sub>3</sub>	~4.3 - 4.4	Quartet (q)	2H	Methylene protons adjacent to the ester oxygen, split by the methyl group. <sup>[7]</sup>
-OCH <sub>2</sub> CH <sub>3</sub>	~1.3 - 1.4	Triplet (t)	3H	Methyl protons split by the adjacent

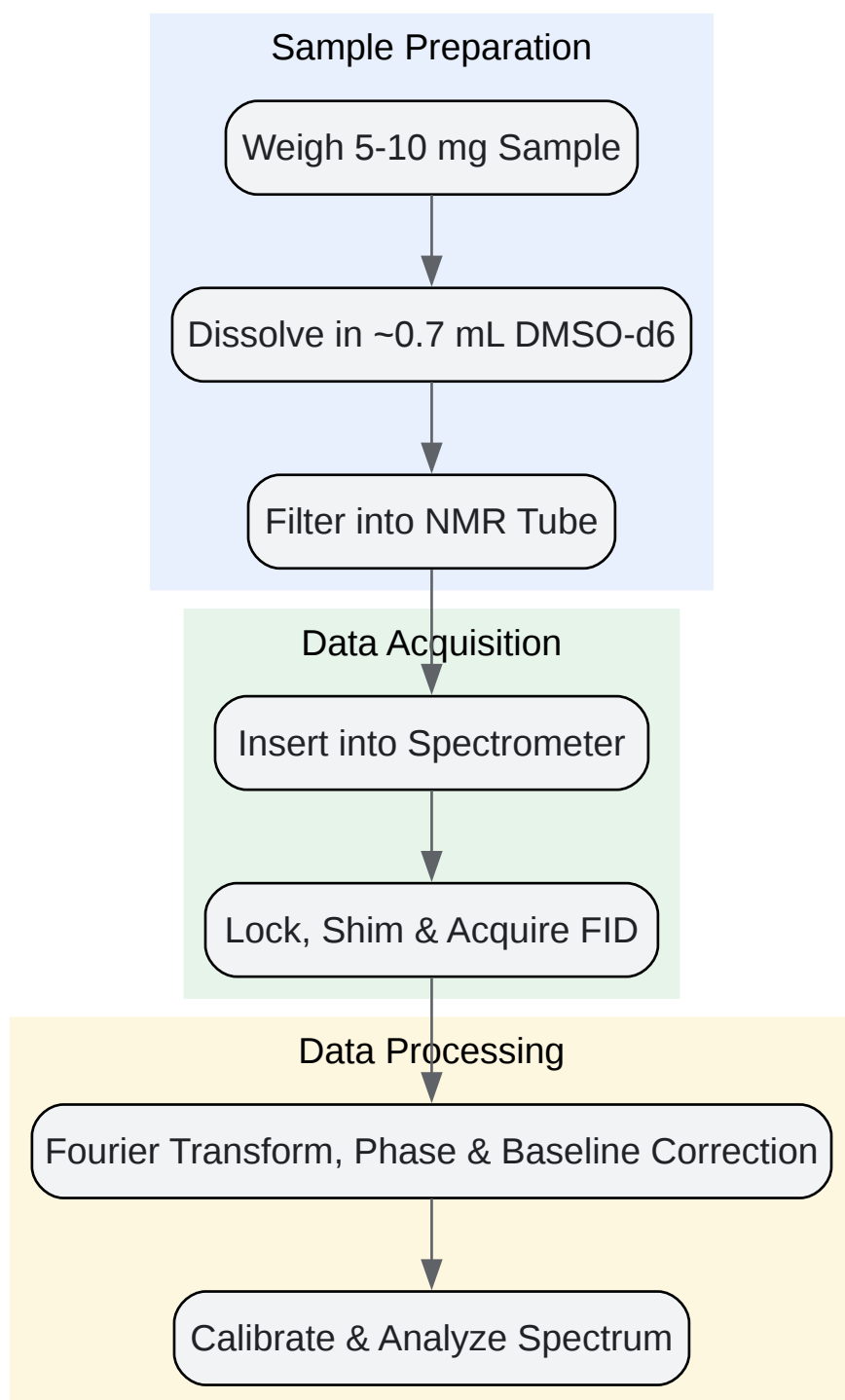
methylene group.

[7]

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#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$ ) in a clean, dry vial. DMSO- $\text{d}_6$  is often chosen for its ability to dissolve polar compounds and to slow the exchange of acidic protons, making the  $\text{B}(\text{OH})_2$  signals more readily observable.
- **Transfer:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
- **Acquisition:** Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the  $^1\text{H}$  NMR spectrum using standard parameters (e.g.,  $30^\circ$  pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
- **Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (DMSO at  $\delta$  2.50 ppm).



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Caption: Workflow for NMR Spectroscopic Analysis.

## <sup>13</sup>C NMR Spectroscopy

Causality of Experimental Choice: While  $^1\text{H}$  NMR identifies protons,  $^{13}\text{C}$  NMR confirms the carbon backbone of the molecule. It is crucial for verifying the number of unique carbon atoms and confirming the presence of quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons attached to the boronic acid and ester groups.

Predicted Spectral Data: The expected chemical shifts are derived from additivity rules and spectral data of similar pyridine compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C=O (Ester)	~165 - 167	Typical chemical shift for an ester carbonyl carbon. <a href="#">[7]</a>
Pyridine C-2, C-6	~150 - 155	Carbons adjacent to the ring nitrogen are significantly deshielded.
Pyridine C-4	~138 - 142	Aromatic carbon deshielded by the ring nitrogen.
Pyridine C-5	~132 - 135	Quaternary carbon attached to the electron-withdrawing ester group.
Pyridine C-3	~125 - 130	Quaternary carbon attached to the boronic acid group; the exact shift can be broad due to quadrupolar relaxation of the boron atom.
-OCH <sub>2</sub> CH <sub>3</sub>	~61 - 63	Methylene carbon adjacent to the ester oxygen. <a href="#">[7]</a>
-OCH <sub>2</sub> CH <sub>3</sub>	~14 - 15	Aliphatic methyl carbon. <a href="#">[7]</a>

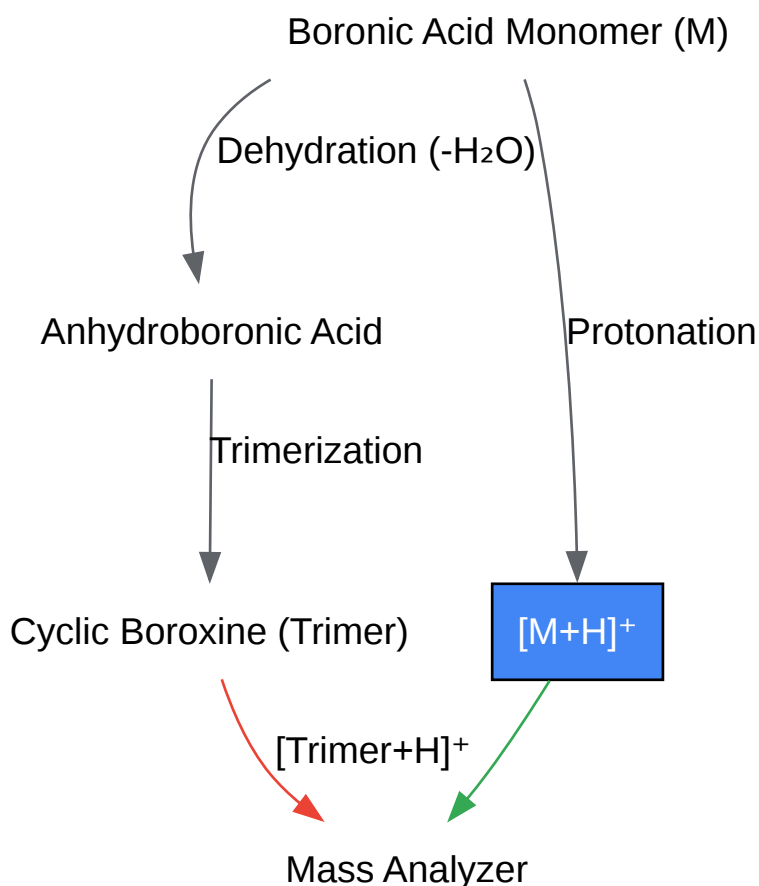
## Mass Spectrometry (MS): Confirming Molecular Weight

Causality of Experimental Choice: MS is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For polar, non-volatile molecules like this boronic acid, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and is compatible with liquid chromatography (LC).<sup>[11]</sup>

A critical consideration for boronic acids is their tendency to undergo dehydration in the gas phase or upon heating to form a cyclic trimer known as a boroxine.<sup>[1][2]</sup> ESI-MS analysis under mild conditions helps favor the observation of the monomeric species.

#### Predicted Spectral Data:

- Molecular Formula:  $C_8H_{10}BNO_4$
- Monoisotopic Mass: 195.0703 g/mol
- Expected Ions (Positive ESI):
  - $[M+H]^+$ : m/z 196.0776
  - $[M+Na]^+$ : m/z 218.0595
  - $[M-H_2O+H]^+$ : m/z 178.0670 (Dehydrated species)



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Caption: Ionization pathways for boronic acids in ESI-MS.

#### Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation for positive ion mode detection.
- **Infusion:** Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump for direct infusion analysis.



- **Instrumentation:** Set the mass spectrometer to operate in positive ion mode. Optimize key source parameters, including capillary voltage (~3-4 kV), source temperature, and gas flows, to maximize the signal of the target ion ( $[M+H]^+$ ) while minimizing in-source dehydration.
- **Data Acquisition:** Acquire data over a relevant mass range (e.g.,  $m/z$  100-600) to observe the monomer and potential boroxine trimer. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is strongly recommended to confirm the elemental composition from the accurate mass measurement.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

**Causality of Experimental Choice:** IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups, providing complementary information to NMR and MS. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

**Predicted Spectral Data:** The IR spectrum will provide a unique fingerprint for the molecule, with several key absorption bands.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Rationale
O-H Stretch (Boronic Acid)	3400 - 3200	Broad, Strong	Characteristic of hydrogen-bonded -OH groups.[14]
C-H Stretch (Aromatic)	3100 - 3000	Medium	C-H stretches from the pyridine ring.[15]
C-H Stretch (Aliphatic)	3000 - 2850	Medium	C-H stretches from the ethyl group.
C=O Stretch (Ester)	1725 - 1710	Strong, Sharp	A prominent band confirming the ester functional group.
C=N, C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong	Multiple bands corresponding to the pyridine ring vibrations.
B-O Stretch	1380 - 1310	Strong	A key diagnostic band for the boronic acid functionality.[12][13]

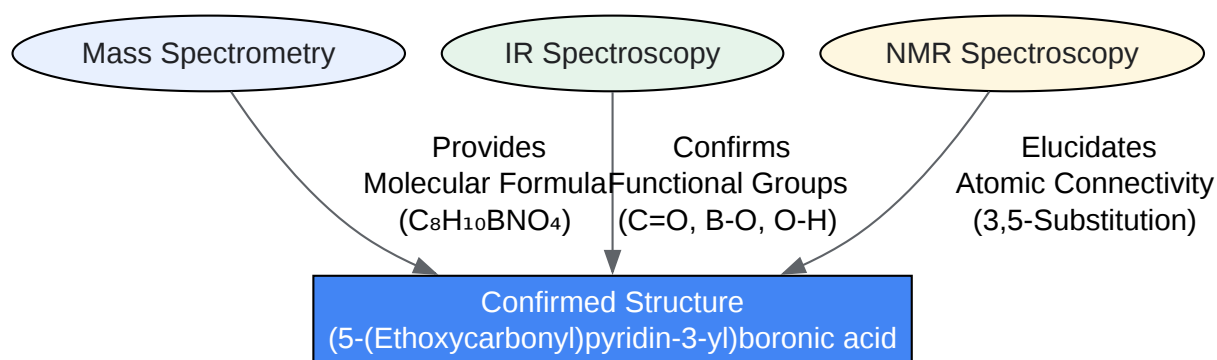
## Integrated Analysis for Structural Verification

No single technique provides a complete picture. The authoritative confirmation of **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid** is achieved by synthesizing the data from all three spectroscopic methods.

- MS confirms the compound has the correct molecular weight (195.07 g/mol ) and elemental formula (C<sub>8</sub>H<sub>10</sub>BNO<sub>4</sub>).
- IR confirms the presence of the essential functional groups: boronic acid (-OH, B-O), ester (C=O), and the aromatic pyridine ring.

- NMR provides the final, detailed proof of structure, showing the precise connectivity of the 3,5-disubstituted pyridine ring and the ethoxycarbonyl group, with all proton and carbon signals accounted for.

This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the material's identity for researchers and drug development professionals.



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